molecular formula C23H26N2O2S B11355170 3-butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

3-butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B11355170
M. Wt: 394.5 g/mol
InChI Key: QZDQCBOUSGWPPE-UHFFFAOYSA-N
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Description

3-butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide: is a chemical compound with the following structural formula:

Linear Formula: C30H31N5O3\text{Linear Formula: } \text{C}_{30}\text{H}_{31}\text{N}_5\text{O}_3 Linear Formula: C30​H31​N5​O3​

This compound belongs to the class of benzamides and contains a thiazole ring. It exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the condensation of 4-methylphenylhydrazine with 2-bromo-N-(3-butoxybenzylidene)ethanohydrazide. The resulting intermediate is then cyclized to form the thiazole ring. Finally, the benzamide group is introduced to yield the target compound.

Reaction Conditions::

    Condensation Step: The reaction typically occurs in a suitable solvent (such as ethanol or acetonitrile) under reflux conditions.

    Cyclization Step: Cyclization is often catalyzed by a base (e.g., potassium carbonate) at elevated temperatures.

Industrial Production:: Industrial-scale production methods for this compound are not widely documented

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield different derivatives.

    Substitution: Substitution reactions at the thiazole ring or the butoxy group are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.

Major Products:: The major products depend on the specific reaction conditions and the substituents involved. Detailed studies are needed to identify all possible products.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it relevant for drug discovery.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Used in the development of specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 3-butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is distinct, similar compounds include:

    4-Butoxy-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide:

    4-Butoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide:

These compounds share structural features but differ in substituents and functional groups.

Properties

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

3-butoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide

InChI

InChI=1S/C23H26N2O2S/c1-3-4-14-27-21-7-5-6-19(15-21)22(26)24-13-12-20-16-28-23(25-20)18-10-8-17(2)9-11-18/h5-11,15-16H,3-4,12-14H2,1-2H3,(H,24,26)

InChI Key

QZDQCBOUSGWPPE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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